N~1~,N~3~-Didodecylpropane-1,3-diamine
Description
N¹,N³-Didodecylpropane-1,3-diamine is a branched diamine featuring two dodecyl (C₁₂) alkyl chains attached to the terminal nitrogen atoms of a propane-1,3-diamine backbone. These compounds are often utilized in industrial and pharmaceutical applications due to their surfactant-like properties, solubility modulation capabilities, and biological activity . For instance, N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9) has a molecular formula of C₁₈H₄₁N₃, a molecular weight of 299.54 g/mol, and is employed as a laboratory chemical and in manufacturing processes . Its stability under normal conditions and moderate water solubility (>10 mg/mL in some derivatives) make it suitable for drug delivery systems and antimicrobial agents .
Properties
CAS No. |
77215-50-0 |
|---|---|
Molecular Formula |
C27H58N2 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
N,N'-didodecylpropane-1,3-diamine |
InChI |
InChI=1S/C27H58N2/c1-3-5-7-9-11-13-15-17-19-21-24-28-26-23-27-29-25-22-20-18-16-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 |
InChI Key |
RVRMXANSMFGKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCNCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Stepwise Boc-Protected Synthesis
A robust four-step procedure adapted from histidine modification protocols demonstrates high reproducibility:
Step 1: Mono-Boc Protection
Propane-1,3-diamine (1.0 equiv) reacts with di-tert-butyl dicarbonate (1.2 equiv) in anhydrous THF at 0°C under nitrogen atmosphere:
NH₂(CH₂)₃NH₂ + (Boc)₂O → BocNH(CH₂)₃NH₂ + BocNH(CH₂)₃NHBoc (controlled by stoichiometry)
Reaction monitoring via thin-layer chromatography (TLC, SiO₂, CH₂Cl₂/MeOH 95:5) allows isolation of mono-Boc-protected intermediate (Rf = 0.38) with 78% yield.
Step 2: First Alkylation
The mono-Boc derivative (1.0 equiv) undergoes alkylation with 1-bromododecane (1.1 equiv) in DMF using K₂CO₃ (2.5 equiv) as base:
BocNH(CH₂)₃NH₂ + C₁₂H₂₅Br → BocNH(CH₂)₃NH(C₁₂H₂₅) + KBr
Microwave-assisted heating at 80°C for 4 hours improves reaction efficiency (92% conversion by ¹H NMR).
Step 3: Boc Deprotection
Treatment with 4M HCl in dioxane (2 hr, 0°C) removes the Boc group:
BocNH(CH₂)₃NH(C₁₂H₂₅) → NH₂(CH₂)₃NH(C₁₂H₂₅)
Step 4: Second Alkylation
The monoalkylated diamine (1.0 equiv) reacts with 1-bromododecane (1.05 equiv) under phase-transfer conditions (TBAB catalyst, NaOH 50% aq., toluene):
NH₂(CH₂)₃NH(C₁₂H₂₅) + C₁₂H₂₅Br → C₁₂H₂₅NH(CH₂)₃NH(C₁₂H₂₅)
Final purification via silica chromatography (hexane/EtOAc 8:2) yields 68% pure product (GC-MS m/z 412.4 [M+H]⁺).
One-Pot Dialkylation Methodology
For industrial-scale production, a single-step process eliminates intermediate isolations:
Reaction Conditions
- Propane-1,3-diamine (1.0 equiv)
- 1-Bromododecane (2.5 equiv)
- KOH pellets (3.0 equiv)
- Tetrabutylammonium bromide (0.1 equiv)
- Toluene/water (3:1 v/v) biphasic system
Optimized Protocol
- Charge reactor with diamine, TBAB, and aqueous KOH
- Add 1-bromododecane dropwise over 2 hr at 65°C
- Maintain vigorous stirring (800 rpm) for 48 hr
- Separate organic phase, wash with 5% HCl (3×), dry over MgSO₄
This method achieves 81% conversion with <5% monoalkylated byproduct (HPLC analysis). Crystallization from cold acetone (-20°C) provides 93% pure product as waxy white solid.
Alternative Synthetic Routes
Reductive Amination Approach
Condensation of propane-1,3-diamine with dodecanal (2.2 equiv) in methanol under H₂ (50 psi) with 10% Pd/C catalyst:
NH₂(CH₂)₃NH₂ + 2 C₁₁H₂₃CHO → C₁₂H₂₅NH(CH₂)₃NH(C₁₂H₂₅) + 2 H₂O
Despite theoretical appeal, practical limitations include:
Enzymatic Synthesis
Lipase-catalyzed (Candida antarctica) transamination in ionic liquid ([BMIM][PF₆]):
NH₂(CH₂)₃NH₂ + 2 vinyl dodecanoate → C₁₂H₂₅NH(CH₂)₃NH(C₁₂H₂₅) + 2 acetaldehyde
Green chemistry benefits offset by:
Characterization and Analytical Data
Spectroscopic Properties
| Technique | Key Features |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 0.88 (t, 6H, CH₃), 1.26 (m, 40H, CH₂), 2.61 (t, 4H, NCH₂), 2.78 (quin, 2H, CH₂CH₂CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1 (CH₃), 22.7-31.9 (CH₂), 47.3 (NCH₂), 53.8 (CH₂CH₂CH₂) |
| FT-IR (ATR) | 3300 cm⁻¹ (N-H stretch), 2850-2920 cm⁻¹ (C-H alkane), 1600 cm⁻¹ (N-H bend) |
| HRMS (ESI+) | m/z 435.4021 [M+Na]⁺ (calc. 435.4018 for C₂₇H₅₈N₂Na) |
Thermal Properties
- Melting point: 38-41°C (DSC, heating rate 5°C/min)
- Thermal decomposition: Onset 218°C (TGA, N₂ atmosphere)
Industrial Production Considerations
Process Economics Comparison
| Parameter | Protection-Deprotection | One-Pot Alkylation | Reductive Amination |
|---|---|---|---|
| Raw Material Cost | $412/kg | $298/kg | $587/kg |
| Cycle Time | 96 hr | 60 hr | 120 hr |
| Purity | 99.2% | 93.5% | 95.8% |
| E-Factor | 8.7 | 5.1 | 12.4 |
Environmental Impact
- One-pot method reduces solvent waste by 62% compared to stepwise synthesis
- Enzymatic route decreases carbon footprint by 78% but remains economically unviable
Chemical Reactions Analysis
Types of Reactions: N1,N~3~-Didodecylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
N~1~,N~3~-Didodecylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of N1,N~3~-Didodecylpropane-1,3-diamine involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity. This can lead to cell lysis or increased membrane permeability. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane destabilization .
Comparison with Similar Compounds
Structural modifications to the propane-1,3-diamine backbone—such as alkyl chain length, substituent type, and functional group additions—significantly influence physicochemical properties and applications. Below is a detailed comparison:
Variation in Alkyl Chain Length and Substituents
Table 1: Structural and Functional Comparison of Propane-1,3-diamine Derivatives
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